molecular formula C26H29FO B14376369 4-[4-(4-Ethylphenyl)-4-methylpentyl]-1-fluoro-2-phenoxybenzene CAS No. 89764-93-2

4-[4-(4-Ethylphenyl)-4-methylpentyl]-1-fluoro-2-phenoxybenzene

Cat. No.: B14376369
CAS No.: 89764-93-2
M. Wt: 376.5 g/mol
InChI Key: BXYGODOIUSHVKY-UHFFFAOYSA-N
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Description

4-[4-(4-Ethylphenyl)-4-methylpentyl]-1-fluoro-2-phenoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a fluorine atom and a phenoxy group attached to a benzene ring, along with an ethylphenyl and a methylpentyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Ethylphenyl)-4-methylpentyl]-1-fluoro-2-phenoxybenzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Ethylphenyl)-4-methylpentyl]-1-fluoro-2-phenoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-[4-(4-Ethylphenyl)-4-methylpentyl]-1-fluoro-2-phenoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(4-Ethylphenyl)-4-methylpentyl]-1-fluoro-2-phenoxybenzene involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[4-(4-Ethylphenyl)-4-methylpentyl]-1-fluoro-2-phenoxybenzene include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

CAS No.

89764-93-2

Molecular Formula

C26H29FO

Molecular Weight

376.5 g/mol

IUPAC Name

4-[4-(4-ethylphenyl)-4-methylpentyl]-1-fluoro-2-phenoxybenzene

InChI

InChI=1S/C26H29FO/c1-4-20-12-15-22(16-13-20)26(2,3)18-8-9-21-14-17-24(27)25(19-21)28-23-10-6-5-7-11-23/h5-7,10-17,19H,4,8-9,18H2,1-3H3

InChI Key

BXYGODOIUSHVKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C)CCCC2=CC(=C(C=C2)F)OC3=CC=CC=C3

Origin of Product

United States

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